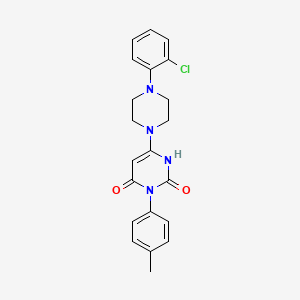

6-(4-(2-chlorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Conformation and Reactivity Analysis

The molecular structure and reactivity of compounds similar to 6-(4-(2-chlorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione have been extensively studied. For instance, the vibrational spectra of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione were analyzed using FT-IR and FT-Raman spectroscopy, complemented by DFT quantum chemical calculations. The geometrical parameters derived from these studies were consistent with XRD results, indicating a reliable approach to understanding the molecular conformation of such compounds. The analysis of non-covalent interactions, electrophilic attack sites, and local reactivity properties through MEP surface plots, Fukui functions, and bond dissociation energies provides a comprehensive understanding of the reactivity of these molecules .

Synthesis Analysis

The synthesis of related compounds, such as the 1,4-piperazine-2,5-dione derivatives, has been achieved through multi-step processes. For example, a 1,4-piperazine-2,5-dione was synthesized from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate with a yield of 23% over six steps. The crystallization process, which can lead to different polymorphic forms, is crucial as it affects the hydrogen-bonding networks and, consequently, the physical properties of the compound .

Molecular Structure Analysis

Crystallographic techniques have been employed to determine the structure of compounds like 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, which shares structural features with the compound of interest. The crystal structure analysis reveals the importance of the triclinic space group and the specific angles and dimensions that define the molecular geometry. Quantum chemical methods further corroborate the experimental data, ensuring a precise understanding of the molecular structure .

Chemical Reactions Analysis

The chemical behavior of these compounds under various conditions can be inferred from their molecular structure and reactivity. The potential for electrophilic attacks and the stability of the molecule under autoxidation and hydrolysis conditions have been investigated. The bond dissociation energies and radial distribution functions calculated for these compounds provide insights into their degradation properties .

Physical and Chemical Properties Analysis

The physical and chemical properties, such as vibrational frequencies, thermodynamic properties, and molecular electrostatic potential maps, have been calculated using DFT methods. These properties are essential for predicting the behavior of the compound under different environmental conditions and for understanding its potential as a bioactive agent. The HOMO-LUMO energy gap, in particular, is a critical parameter for assessing the chemical stability and reactivity of the compound .

Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition of Arylpiperazine Derivatives

Arylpiperazine derivatives, including the compound of interest, undergo extensive metabolism, predominantly involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are significant for their serotonin receptor-related effects in humans and animals, impacting treatments for conditions like depression, psychosis, or anxiety. The study by Caccia (2007) highlights the metabolic pathways and distribution of arylpiperazine derivatives, revealing the pharmacokinetic variability among individuals due to differences in enzyme expression and activity (Caccia, 2007).

Dopamine Receptors and Cognitive Effects

The interaction between dopamine receptors and certain neuroactive peptides, which could be influenced by compounds similar to the one , plays a crucial role in memory processing. Braszko (2010) discusses how dopamine receptor modulation by substances like angiotensin IV and derivatives thereof could potentially enhance cognitive functions, suggesting a path for therapeutic exploration in cognitive impairments or enhancing memory (Braszko, 2010).

Piperazine Derivatives as Therapeutic Agents

Piperazine derivatives, as represented by the chemical structure in focus, serve as a fundamental scaffold in drug development due to their versatility across various therapeutic areas. Rathi et al. (2016) provide an overview of piperazine-based compounds patented for different medical uses, including CNS agents, anticancer, cardio-protective agents, and more. The review emphasizes the potential of piperazine derivatives in drug discovery, underscoring their pharmacokinetic and pharmacodynamic advantages (Rathi et al., 2016).

Anti-Mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. Girase et al. (2020) review the anti-mycobacterial compounds containing piperazine as a core structure, providing insights into the structure-activity relationship (SAR) that could guide the development of effective anti-tuberculosis agents (Girase et al., 2020).

Optoelectronic Materials from Quinazolines and Pyrimidines

The incorporation of quinazoline and pyrimidine fragments, similar to those found in the compound of interest, into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Lipunova et al. (2018) discuss the synthesis and application of such derivatives in electronic devices, highlighting the potential of these structures in advancing optoelectronic technology (Lipunova et al., 2018).

Eigenschaften

IUPAC Name |

6-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2/c1-15-6-8-16(9-7-15)26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDVJMVERUYHKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2511940.png)

![N-(3-acetylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2511943.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2511951.png)

![6-(3-Imidazol-1-ylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2511956.png)